molecular formula C12H17NO4S2 B2440930 Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate CAS No. 610259-52-4

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate

Cat. No.: B2440930
CAS No.: 610259-52-4
M. Wt: 303.39
InChI Key: ORXCRELKLXMEQX-UHFFFAOYSA-N
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Description

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C12H17NO4S2 It is a piperidine derivative that contains a thiophene ring and a sulfonyl group

Scientific Research Applications

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many piperidine derivatives have been found to have pharmaceutical applications .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given the wide range of applications for thiophene and piperidine derivatives, there could be many possible directions for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with thiophene sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate is unique due to the combination of a thiophene ring and a sulfonyl group attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 1-thiophen-2-ylsulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-2-17-12(14)10-5-3-7-13(9-10)19(15,16)11-6-4-8-18-11/h4,6,8,10H,2-3,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXCRELKLXMEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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